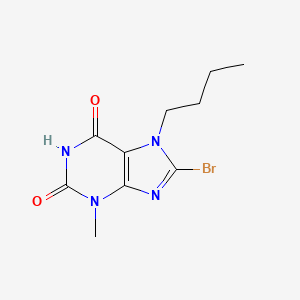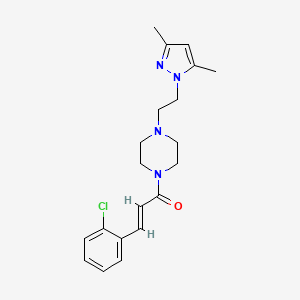![molecular formula C21H16N2O4S B3405187 (E)-2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-phenylthiophene-3-carboxamide CAS No. 1286744-34-0](/img/structure/B3405187.png)
(E)-2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-phenylthiophene-3-carboxamide
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a benzo[d][1,3]dioxol-5-yl moiety, which is a common structure in many organic compounds . It also contains an acrylamido group and a phenylthiophene moiety, which are also common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl moiety would likely contribute to the aromaticity of the compound .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds often have properties like a certain boiling point, melting point, and density .Mécanisme D'action
The mechanism of action of (E)-2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-phenylthiophene-3-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound may exert its antibacterial and antifungal effects by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. However, more studies are needed to determine the long-term effects of the compound on human health. In animal studies, this compound has been found to exhibit low toxicity and good pharmacokinetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (E)-2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-phenylthiophene-3-carboxamide is its versatility. The compound can be easily synthesized and modified to suit different applications. In addition, this compound has been found to be stable under a wide range of conditions, making it suitable for use in various environments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on (E)-2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-phenylthiophene-3-carboxamide. One area of interest is the development of new synthetic routes for the compound that are more efficient and cost-effective. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases. In addition, more studies are needed to determine the exact mechanism of action of this compound and its effects on human health. Finally, the use of this compound as a building block for the synthesis of novel organic materials with potential applications in electronics and other fields should be explored further.
Applications De Recherche Scientifique
(E)-2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-phenylthiophene-3-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to have antibacterial and antifungal properties. In material science, this compound has been used as a building block for the synthesis of novel organic materials with potential applications in electronic devices. In addition, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-5-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c22-20(25)15-11-18(14-4-2-1-3-5-14)28-21(15)23-19(24)9-7-13-6-8-16-17(10-13)27-12-26-16/h1-11H,12H2,(H2,22,25)(H,23,24)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDIFRNPSUOGLU-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(butan-2-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3405106.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B3405112.png)
![N-(4-chloro-2-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3405117.png)
![N-(2-chlorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3405121.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B3405126.png)


![1-(4-fluorobenzo[d]thiazol-2-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B3405161.png)

![Ethyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B3405176.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide](/img/structure/B3405184.png)

![2-(3-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3405194.png)